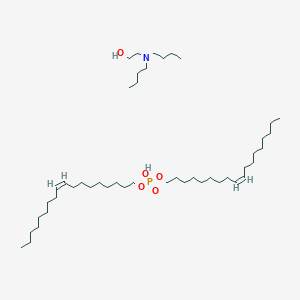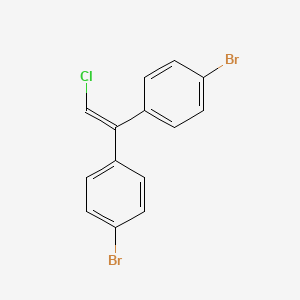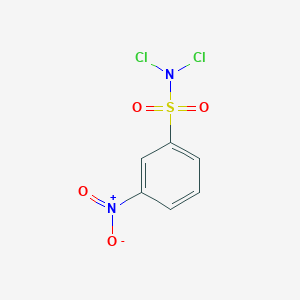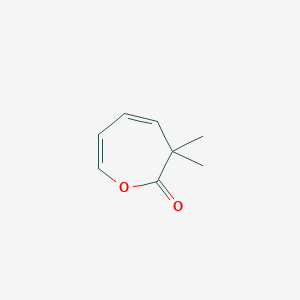
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is a heterocyclic compound with the molecular formula C12H12Br2N2O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2,3-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of quinoxaline-2,3-dimethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of quinoxaline derivatives with various functional groups.
Oxidation Reactions: Formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Formation of quinoxaline-2,3-dimethyl derivatives.
Applications De Recherche Scientifique
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound has been shown to inhibit bacterial growth by targeting bacterial DNA and enzymes involved in replication .
Comparaison Avec Des Composés Similaires
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(iodomethyl)quinoxaline
- 2,3-Bis(fluoromethyl)quinoxaline
Comparison: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is unique due to its specific bromomethyl groups, which confer distinct reactivity and biological activity compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts. The bromomethyl groups are more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
33561-34-1 |
|---|---|
Formule moléculaire |
C12H12Br2N2O2 |
Poids moléculaire |
376.04 g/mol |
Nom IUPAC |
2,3-bis(bromomethyl)-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C12H12Br2N2O2/c1-17-11-3-7-8(4-12(11)18-2)16-10(6-14)9(5-13)15-7/h3-4H,5-6H2,1-2H3 |
Clé InChI |
CUUNBRSTYACOSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C(C(=N2)CBr)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



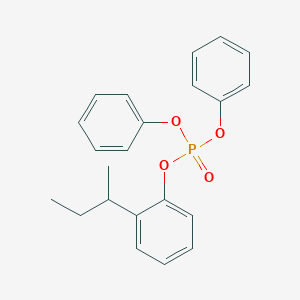
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)
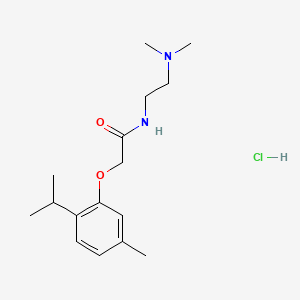

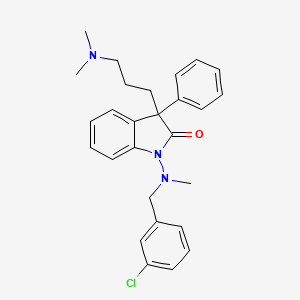
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)

![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)

